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molecular formula C11H13ClFNO4S B8672690 5-[(Tert-butylamino)sulfonyl]-2-chloro-4-fluorobenzoic acid

5-[(Tert-butylamino)sulfonyl]-2-chloro-4-fluorobenzoic acid

Cat. No. B8672690
M. Wt: 309.74 g/mol
InChI Key: ORFOZIRFUSATRF-UHFFFAOYSA-N
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Patent
US07645771B2

Procedure details

tert-Butyl amine (77 mL, 0.7 mol, 10 equiv) was added to 300 mL dioxane at 0° C. Ice chips were added to the flask for several minutes before the addition of 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid (20 g, 73.24 mmol, 1 equiv). Both the internal and external temperature of the reaction was maintained at or below 0° C. for 2 h. The reaction was then concentrated half-way and acidified to pH 2 with 1N HCl. The product was extracted into EtOAc. The organics were dried over Na2SO4, filtered and concentrated down to give 2-chloro-5-{[(1,1-dimethylethyl)amino]sulfonyl}-4-fluorobenzoic acid 883-4a as a brown solid (21 g; 92% yield).
Quantity
77 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[Cl:6][C:7]1[CH:15]=[C:14]([F:16])[C:13]([S:17](Cl)(=[O:19])=[O:18])=[CH:12][C:8]=1[C:9]([OH:11])=[O:10]>O1CCOCC1>[Cl:6][C:7]1[CH:15]=[C:14]([F:16])[C:13]([S:17]([NH:5][C:1]([CH3:4])([CH3:3])[CH3:2])(=[O:19])=[O:18])=[CH:12][C:8]=1[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
77 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)F)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Both the internal and external temperature of the reaction was maintained at or below 0° C. for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated half-way
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)F)S(=O)(=O)NC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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